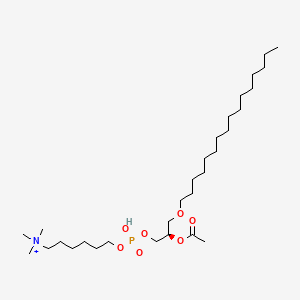
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 can be synthesized through a series of chemical reactions involving the esterification of hexadecanol with acetic anhydride, followed by phosphorylation and subsequent reaction with trimethylamine. The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Analyse Chemischer Reaktionen
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C21H42O4
- Molecular Weight : 358.6 g/mol
- InChI Key : QTEHGUUSIIWOOW-NRFANRHFSA-N
This compound features a unique structure that includes a hexadecyl chain and an acetyl group, which contributes to its biological activity.
Scientific Research Applications
1-O-Hexadecyl-2-acetyl-sn-glycero-3 has been studied for various applications:
Inflammation Research
- Mechanism of Action : As a potent mediator of inflammation, this compound interacts with the platelet-activating factor receptor (PAFR), influencing immune responses. It has been shown to enhance phagocytic activity in macrophages and modulate the production of superoxide anions in immune cells .
- Case Study : A study demonstrated that this compound significantly reduced inflammation in rat models by inhibiting leukocyte infiltration during cervical ripening processes .
Cancer Research
- Protective Effects : Research indicates that this compound can protect against cisplatin-induced cell death in melanoma cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
- Mechanistic Insights : The compound's ability to inhibit apoptosis in cancer cells highlights its role in cancer biology and therapy development.
Cardiovascular Studies
- Physiological Effects : Investigations into the cardiovascular impacts of this compound reveal its influence on sympathetic nervous system activity and blood pressure regulation. Studies on conscious rats have shown that it affects cardiovascular responses, indicating potential applications in cardiovascular health research .
Table of Applications
Biochemical Actions
The biochemical actions of this compound include:
- Acting as a potent agonist for PAFR, leading to various downstream effects on cell signaling pathways.
- Modulating the production of inflammatory mediators, contributing to its role in inflammatory diseases.
Wirkmechanismus
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 exerts its effects by interacting with the platelet-activating factor receptor. It can induce platelet aggregation and macrophage production through both calcium-dependent and independent pathways. The compound’s molecular targets include the platelet-activating factor receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-O-HEXADECYL-2-ACETYL-SN-GLYCERO-3 is unique compared to other similar compounds due to its partial agonist activity at the platelet-activating factor receptor. Similar compounds include:
Platelet-activating factor (PAF): A potent phospholipid activator and mediator of many leukocyte functions.
Y-24180: A specific PAF receptor antagonist.
CV6209: Another PAF receptor antagonist with distinct structural properties
Eigenschaften
Molekularformel |
C30H63NO7P+ |
|---|---|
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
6-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyhexyl-trimethylazanium |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/p+1/t30-/m1/s1 |
InChI-Schlüssel |
IJAODKNFSHBTDQ-SSEXGKCCSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCCCCC[N+](C)(C)C)OC(=O)C |
Synonyme |
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine CAS 99103-16-9 hexanolamine PAF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















